askendoside D
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCTRKYVPEQRM-HXDGHICLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation of Askendoside D
Askendoside D has been identified and isolated from several species within the Fabaceae family, particularly from the extensive Astragalus genus. Research has pinpointed its presence in various plant tissues, highlighting the rich phytochemical diversity of this botanical group.
Astragalus taschkendicus as a Primary Source
Astragalus taschkendicus has been a significant focus in the study of askendosides. Numerous studies have successfully isolated a range of these compounds, including this compound, from the roots of this plant. researchgate.net The intricate process of extraction and purification has allowed for the detailed chemical characterization of these molecules.
Isolation from Astragalus elongatus
While specific details on the isolation of this compound from Astragalus elongatus are not extensively documented in readily available literature, the presence of other structurally related cycloartane (B1207475) glycosides in this species suggests its potential as a source. Further phytochemical investigations are required to fully elucidate the distribution of this compound within this plant.
Identification in Tragacantha stipulosa
The genus Tragacantha is closely related to Astragalus, and some species are known for producing tragacanth gum. Although specific studies confirming the presence of this compound in Tragacantha stipulosa are not prominent, the chemical similarities between these genera warrant further exploration into its potential as a botanical source.
Presence in Astragalus halicacabus
Information regarding the specific presence of this compound in Astragalus halicacabus is limited in current scientific literature. Comprehensive phytochemical screening of this species is necessary to determine if it contains this particular compound.
Ethnobotanical Context and Traditional Uses of Source Organisms
The plant species from which this compound is isolated have a long history of use in traditional medicine systems across various cultures. The ethnobotanical significance of the Astragalus genus, in particular, is well-established.
Historical and Cultural Significance of Astragalus Species
Species of the Astragalus genus have been integral to traditional medicine for centuries, especially in Traditional Chinese Medicine (TCM). nih.govtraditionalmedicinals.com In TCM, the root of Astragalus is highly valued and has been used for over 2,000 years. traditionalmedicinals.com It is often utilized in combination with other herbs. nih.govmskcc.org
The traditional applications of Astragalus are diverse, with the root being used to address a wide array of health concerns. traditionalmedicines.orgresearchgate.netcabidigitallibrary.org It has been traditionally employed for conditions such as upper respiratory infections, allergies, fatigue, and to support the immune system. nih.govtraditionalmedicines.org The plant's root is also used topically for wound healing. nih.gov
In various cultures, Astragalus has been regarded as a tonic to enhance vitality and strength. mskcc.org Its use is deeply embedded in the historical and cultural fabric of many societies that have relied on botanical resources for their healthcare needs. The extensive traditional knowledge surrounding the Astragalus genus provides a valuable context for modern phytochemical research into its constituents, including this compound.
| Botanical Source | Family | Compound of Interest |
| Astragalus taschkendicus | Fabaceae | This compound |
| Astragalus elongatus | Fabaceae | This compound (potential) |
| Tragacantha stipulosa | Fabaceae | This compound (potential) |
| Astragalus halicacabus | Fabaceae | This compound (potential) |
Methodologies for Extraction and Isolation from Plant Material
The isolation of pure this compound from the complex chemical matrix of Astragalus plant material necessitates a multi-step process involving initial extraction followed by sophisticated purification techniques.
The initial step in isolating this compound involves the extraction of crude saponins (B1172615) from the plant material, typically the dried and powdered roots or aerial parts. The choice of solvent is critical and is based on the polarity of the target molecules. Due to their glycosidic nature, saponins like this compound exhibit a degree of polarity that makes them amenable to extraction with polar solvents.
Commonly employed solvents for the extraction of triterpenoid (B12794562) saponins from Astragalus include aqueous methanol (B129727) and ethanol. nih.gov Multi-step extraction protocols are often utilized to enhance the purity of the initial extract. A preliminary defatting step, using a nonpolar solvent such as hexane, is sometimes performed to remove lipids and other lipophilic compounds that could interfere with subsequent purification steps. nih.gov Following defatting, the plant material is exhaustively extracted with a polar solvent. Butanol has also been reported as an effective solvent for the extraction of saponins from various plant matrices. mdpi.com
The resulting crude extract contains a mixture of various saponins, including this compound, along with other plant constituents. The table below summarizes typical solvent-based extraction protocols.
| Step | Solvent | Purpose |
| Optional Pre-extraction | Hexane | Delipidation (removal of fats and waxes) |
| Primary Extraction | Methanol (often 80% aqueous solution) | Extraction of crude saponins |
| Alternative Primary Extraction | Ethanol (various concentrations) | Extraction of crude saponins |
| Liquid-Liquid Partitioning | n-Butanol | Selective extraction of saponins from an aqueous suspension of the primary extract |
This table provides a generalized overview of solvent-based extraction protocols for saponins from Astragalus species.
Following the initial solvent extraction, the crude extract undergoes a series of chromatographic separations to isolate and purify this compound. Chromatography is a laboratory technique for the separation of a mixture, and its application is indispensable in the purification of natural products.
A common approach involves subjecting the crude saponin (B1150181) extract to column chromatography . A variety of stationary phases can be used, with silica gel and Diaion HP-20 being frequently employed. nih.gov In this process, the extract is loaded onto a column packed with the stationary phase, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. The separation is based on the differential affinities of the compounds in the extract for the stationary and mobile phases.
Flash chromatography , a rapid form of column chromatography that uses pressure to drive the mobile phase through the column, is also utilized for the fractionation of the extract. nih.gov The fractions collected from the column are monitored, often by thin-layer chromatography (TLC), and those containing the compound of interest are combined.
For further purification, techniques such as High-Performance Thin-Layer Chromatography (HPTLC) may be employed for analytical screening and preparative isolation of saponins. mdpi.com Additionally, size-exclusion chromatography using materials like Sephadex LH-20 is often a final purification step to remove any remaining impurities, yielding the pure compound. nih.gov The table below outlines the common chromatographic techniques used.
| Chromatographic Technique | Stationary Phase | Principle of Separation |
| Column Chromatography | Silica Gel | Adsorption |
| Column Chromatography | Diaion HP-20 | Reversed-phase adsorption |
| Flash Chromatography | Silica Gel | Rapid adsorption chromatography |
| High-Performance Thin-Layer Chromatography (HPTLC) | Silica Gel | Planar adsorption chromatography |
| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size |
This table summarizes the key chromatographic techniques used for the enrichment and purification of cycloartane glycosides like this compound from Astragalus extracts.
Through the meticulous application of these extraction and chromatographic techniques, researchers are able to isolate this compound in a pure form, allowing for its structural elucidation and the investigation of its chemical and biological properties.
Structural Elucidation and Characterization of Askendoside D
Spectroscopic Methodologies for Definitive Structure Assignment
NMR spectroscopy was the cornerstone of the structural analysis of askendoside D, providing detailed information about the carbon skeleton and the attached sugar units.
One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons in the molecule. The ¹H NMR spectrum revealed the characteristic signals for a cycloartane (B1207475) triterpenoid (B12794562), including the distinctive high-field signals of cyclopropyl (B3062369) methylene (B1212753) protons. researchgate.net It also showed three anomeric proton signals, indicating the presence of three individual sugar units. researchgate.net
The ¹³C NMR spectrum displayed 45 carbon signals, which were assigned to the aglycone and the three sugar units through further 2D NMR experiments. researchgate.net Comparison of the ¹³C NMR data of this compound with that of related compounds, such as elongatoside, showed significant downfield shifts for the C-5, C-6, C-7, and C-8 resonances. This observation was crucial as it pointed towards glycosylation at the C-6 hydroxyl group of the aglycone. researchgate.net The NMR data were recorded in deuterated methanol (B129727) (CD₃OD). researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Data of this compound (in CD₃OD)
Users can sort and filter the data by clicking on the table headers.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 32.5 | 1.84 m; 1.04 m |
| 2 | 27.2 | 1.95 m; 1.85 m |
| 3 | 89.5 | 3.32 dd (10.0, 4.5) |
| 4 | 40.8 | - |
| 5 | 48.1 | 1.88 d (10.0) |
| 6 | 78.4 | 4.45 brd (6.0) |
| 7 | 45.9 | 2.30 m; 1.55 m |
| 8 | 48.2 | - |
| 9 | 20.4 | - |
| 10 | 27.1 | - |
| 11 | 27.1 | 1.65 m |
| 12 | 33.4 | 2.05 m; 1.35 m |
| 13 | 46.1 | - |
| 14 | 49.2 | - |
| 15 | 36.1 | 2.18 m; 1.50 m |
| 16 | 75.1 | 4.38 m |
| 17 | 53.5 | 2.35 m |
| 18 | 18.5 | 1.00 s |
| 19 | 29.8 | 0.58 d (4.2); 0.38 d (4.2) |
| 20 | 73.1 | - |
| 21 | 27.8 | 1.48 s |
| 22 | 35.0 | 2.15 m; 1.78 m |
| 23 | 23.9 | 1.75 m; 1.65 m |
| 24 | 81.1 | 3.45 t (7.0) |
| 25 | 77.9 | - |
| 26 | 28.5 | 1.25 s |
| 27 | 25.1 | 1.22 s |
| 28 | 28.8 | 1.15 s |
| 29 | 18.2 | 0.95 s |
| 30 | 16.4 | 0.90 s |
| Xylose (at C-3) | ||
| 1' | 107.1 | 4.44 d (7.5) |
| 2' | 83.3 | 3.30 (t, 8.0) |
| 3' | 77.9 | 3.41 t (8.5) |
| 4' | 71.3 | 3.55 t (8.5) |
| 5' | 67.2 | 3.89 dd (12.6, 3.5); 3.51 (m) |
| Arabinose (at C-2') | ||
| 1'' | 105.1 | 4.46 d (6.8) |
| 2'' | 72.4 | 3.61 dd (8.0, 6.8) |
| 3'' | 74.3 | 3.56 dd (8.0, 3.0) |
| 4'' | 69.7 | 3.79 m |
| 5'' | 67.4 | 3.88 dd (12.4, 2.8); 3.52 (m) |
| Xylose (at C-6) | ||
| 1''' | 105.5 | 4.29 d (7.4) |
| 2''' | 75.4 | 3.18 (m) |
| 3''' | 78.0 | 3.30 (m) |
| 4''' | 71.2 | 3.46 (m) |
| 5''' | 66.7 | 3.82 dd (11.0, 4.6); 3.18 (m) |
Note: NMR data compiled from published research. researchgate.net Some signal patterns were unclear due to overlapping.
Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment established proton-proton (¹H-¹H) coupling networks, which were vital for tracing the connectivity within the individual sugar rings and through the spin systems of the cycloartane skeleton. slideshare.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum. This experiment was fundamental in confirming the nature of each carbon (CH, CH₂, CH₃). github.iocreative-biostructure.com
The correlation between the anomeric proton of the inner xylose (H-1') and the C-3 carbon of the aglycone (δ 89.5), confirming the attachment point of the disaccharide chain. researchgate.net
The correlation between the anomeric proton of the arabinose (H-1'') and the C-2 carbon of the inner xylose (C-2'), establishing the 1→2 linkage within the disaccharide. researchgate.net
A crucial correlation between the anomeric proton of the second xylose unit (H-1''') and the C-6 carbon of the aglycone, which definitively proved the location of the third sugar moiety. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): While specific NOESY correlations for this compound are not detailed in the primary literature, this experiment provides information about through-space proximity of protons. It is generally used to confirm the relative stereochemistry, such as the orientation of the sugar linkages (α or β) by observing correlations between the anomeric protons and the protons on the aglycone. slideshare.netcreative-biostructure.com
Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.
ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like glycosides without causing significant fragmentation. In the positive ion mode, the ESI-mass spectrum of this compound showed quasimolecular ion peaks at m/z 887 [M+H]⁺ and m/z 904 [M+NH₄]⁺. researchgate.net These ions provided the initial determination of the molecular weight of the compound.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. uci.edubioanalysis-zone.com Based on the ESI-MS data, the molecular formula for this compound was deduced to be C₄₅H₇₄O₁₇. researchgate.net HRMS would confirm this by providing an exact mass measurement that matches the calculated theoretical mass for this formula (Calculated mass for C₄₅H₇₄O₁₇Na⁺ [M+Na]⁺: 909.4824). The high accuracy of HRMS allows for the confident assignment of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. algimed.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies as Auxiliary Techniques
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies serve as essential auxiliary techniques in the structural elucidation of compounds like this compound. itwreagents.comsolubilityofthings.com They offer valuable, albeit less detailed, information that complements and corroborates the data obtained from NMR and MS. egyankosh.ac.in
Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. utdallas.edu The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds. wiley.com For a complex glycoside such as this compound, the IR spectrum provides a characteristic "fingerprint" and confirms the presence of key functional groups. itwreagents.comwiley.com
The primary application of IR in the analysis of this compound would be to confirm the presence of hydroxyl (-OH) groups from the polyhydroxylated cycloartane core and the sugar moieties, as well as the C-O bonds of the glycosidic linkages and alcohols, and the fundamental C-H bonds of the alkane structure. libretexts.orglibretexts.org The absence of strong absorptions in other specific regions (e.g., for carbonyls or aromatic rings) can be equally informative, helping to rule out alternative structures. libretexts.org
Table 1: Expected Characteristic IR Absorptions for this compound Functional Groups
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohol/Hydroxyl | O–H stretch | 3400–3650 | Strong, Broad |
| Alkane | C–H stretch | 2850–2960 | Medium |
| Ether/Glycoside | C–O stretch | 1050–1150 | Strong |
This table is generated based on general spectroscopic principles and the known structure of this compound. The values are typical ranges for the specified functional groups. libretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions within a molecule. ijnrd.org It is particularly sensitive to the presence of chromophores, which are typically systems of conjugated double bonds or aromatic rings. sci-hub.se The structure of this compound, featuring a saturated cycloartane skeleton and sugar residues, lacks significant UV-absorbing chromophores. Therefore, its UV-Vis spectrum is expected to show no strong absorption in the 200–800 nm range. itwreagents.com This negative evidence is valuable, as it confirms the absence of conjugation, supporting the proposed saturated polycyclic structure. egyankosh.ac.inlabmanager.com
Advanced Computational Approaches in Structure Elucidation
Modern structural elucidation has been revolutionized by the integration of sophisticated computational methods. These approaches can predict structures from raw data or validate proposed structures by simulating their spectroscopic properties, providing a higher degree of confidence in the final assignment.
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) represents a significant advancement in solving complex chemical structures. acdlabs.com CASE systems are software programs that utilize spectroscopic data, most importantly 2D NMR correlation data (like HMBC, HSQC, and COSY), to generate a comprehensive list of all possible molecular structures that are consistent with the data. researchgate.netrsc.org
For a molecule like this compound, a CASE program such as ACD/Structure Elucidator or WebCocon would process the 1D and 2D NMR data to produce a set of potential planar structures. acdlabs.commdpi.com The software then ranks these candidate structures based on how well they fit the experimental data, providing an unbiased and rapid analysis that minimizes human error. rsc.org This approach is particularly valuable for novel compounds but also serves as a powerful tool for verifying the structures of known, complex natural products. acdlabs.comnih.gov
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Validation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. mpg.degithub.iowikipedia.org In the context of structural elucidation, DFT has become an indispensable tool for validating proposed structures. ajol.info The methodology involves calculating the theoretical spectroscopic parameters of a hypothesized structure and comparing them to the experimental values. A strong correlation between the calculated and observed spectra provides powerful evidence for the correctness of the proposed structure. als-journal.com
For this compound, a DFT-based workflow would involve:
Building a 3D model of the proposed structure of this compound.
Performing a geometry optimization to find the lowest energy conformation of the molecule.
Calculating theoretical NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT or TD-DFT). ajol.infonih.gov
A close match between the DFT-predicted spectra and the experimental data obtained for this compound would lend very strong support to the assigned structure and stereochemistry, resolving potential ambiguities that might remain from empirical data interpretation alone. arxiv.orgstackexchange.com
Stereochemical Investigations and Absolute Configuration Determination
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation, as different stereoisomers can have vastly different biological activities. This involves assigning the configuration at each chiral center within the molecule.
This compound possesses numerous stereocenters in both its aglycone (cycloastragenol) core and its sugar units. The absolute configuration of such a molecule is determined through a combination of chemical and spectroscopic methods.
Sugar Moieties : The carbohydrate components of this compound have been identified as α-L-arabinopyranosyl and β-D-xylopyranosyl. researchgate.net The D/L notation for sugars relates their configuration to that of glyceraldehyde, a historical standard. libretexts.orgmasterorganicchemistry.com This assignment is typically achieved by acid hydrolysis of the glycoside to release the individual monosaccharides, which are then analyzed and compared to authentic standards, often using gas chromatography of their chiral derivatives. mdpi.com The α and β anomeric configurations are determined from the coupling constants of the anomeric protons in the ¹H NMR spectrum.
Aglycone Configuration : The cycloartane skeleton contains multiple chiral centers. The relative stereochemistry is usually deduced from 2D NMR experiments, particularly NOESY or ROESY, which show through-space correlations between protons. The absolute configuration, however, requires a reference point. For known classes of compounds like cycloartanes, the configuration of new derivatives is often established by comparing their NMR and specific rotation data with those of closely related compounds of known absolute stereochemistry. yok.gov.tr For instance, the stereochemistry at C-24 in this compound was assigned as R based on the characteristic chemical shift of C-24 in the ¹³C NMR spectrum, which differs predictably between R and S configurations in related cycloartane glycosides. yok.gov.tr The absolute configuration of a molecule can be unambiguously determined by X-ray crystallography, but this requires a suitable single crystal, which is often difficult to obtain for amorphous solids like many natural products. wikipedia.org The Cahn-Ingold-Prelog (R/S) system is the standard convention used to describe the absolute configuration at each individual stereocenter. wikipedia.orgyale.edu
Biosynthetic Pathways and Precursors of Askendoside D
General Cycloartane (B1207475) Triterpenoid (B12794562) Biosynthesis in Plants
The formation of the cycloartane skeleton is a fundamental pathway in plants, branching off from the central isoprenoid pathway. Triterpenoids are synthesized via the cytosolic mevalonate (MVA) pathway, which provides the basic five-carbon building block, isopentenyl diphosphate (IPP). frontiersin.org
The key steps are as follows:
Formation of 2,3-Oxidosqualene: The biosynthesis starts with the precursor 2,3-oxidosqualene, which is derived from the MVA pathway. mdpi.com This linear C30 precursor is the branching point for the synthesis of both phytosterols and a vast array of triterpenoids. mdpi.com
Cyclization: The first committed and diversity-generating step is the cyclization of 2,3-oxidosqualene. frontiersin.orgmdpi.com This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of cycloartane-type triterpenoids, the specific enzyme is cycloartenol synthase (CAS). mdpi.com CAS facilitates a complex series of cation-pi cyclizations and rearrangements to form the characteristic tetracyclic structure with a cyclopropane ring, known as cycloartenol. mdpi.com
Tailoring Reactions: Following the formation of the cycloartenol skeleton, a series of post-cyclization modifications occur. These "tailoring" reactions are primarily mediated by two major enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgmdpi.com The P450 enzymes introduce oxidative modifications, such as hydroxyl groups, at various positions on the triterpenoid backbone, creating a specific aglycone (or sapogenin). mdpi.com
Table 1: Key Stages in General Cycloartane Triterpenoid Biosynthesis
| Stage | Precursor | Key Enzyme(s) | Product | Description |
| Precursor Synthesis | Acetyl-CoA | MVA pathway enzymes | 2,3-Oxidosqualene | Formation of the linear C30 precursor for cyclization. mdpi.com |
| Cyclization | 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | Cycloartenol | Formation of the core cycloartane skeleton. mdpi.com |
| Aglycone Formation | Cycloartenol | Cytochrome P450s (P450s) | Triterpenoid Aglycone | Oxidation and hydroxylation of the skeleton to create a specific sapogenin. frontiersin.orgmdpi.com |
Glycosylation Mechanisms in Saponin (B1150181) Biosynthesis
Glycosylation is the final and most significant modification step, responsible for the immense structural diversity and biological activity of saponins (B1172615). mdpi.com This process involves the attachment of one or more sugar chains to the triterpenoid aglycone.
The mechanism is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). mdpi.com These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar (e.g., UDP-glucose, UDP-galactose, UDP-rhamnose), to a specific hydroxyl group on the aglycone. mdpi.com The variation in the number, type, and linkage of these sugar molecules results in a wide array of different saponin compounds. mdpi.com
Glycosylation is critical as it enhances the stability and water solubility of the otherwise hydrophobic aglycone and is often essential for the compound's biological functions. mdpi.com Saponins are classified based on the number of sugar chains attached; monodesmosidic saponins have a single sugar chain (commonly at the C-3 position), while bidesmosidic saponins possess two sugar chains. nih.gov Several UGT families, including UGT71, UGT73, UGT74, and UGT91, have been identified as being involved in saponin biosynthesis. mdpi.com
Table 2: Components of the Saponin Glycosylation Process
| Component | Role | Examples |
| Substrate | The triterpenoid backbone that accepts the sugar. | Cycloartane-type aglycone |
| Enzymes | Catalyze the transfer of sugar moieties. mdpi.com | Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) mdpi.com |
| Sugar Donors | Provide the activated sugar molecule for transfer. | UDP-glucose, UDP-galactose, UDP-rhamnose, UDP-xylose |
| Product | The final glycosylated triterpenoid. | Triterpenoid Saponin (e.g., Askendoside D) |
Putative Biosynthetic Route of this compound within Astragalus Species
Based on the general principles of cycloartane biosynthesis, a putative pathway for this compound in Astragalus can be proposed. The Astragalus genus is well-known for producing a variety of cycloartane saponins, often referred to as astragalosides. nih.gov
Backbone Synthesis: The pathway begins in the cytoplasm with the MVA pathway, producing 2,3-oxidosqualene.
Cyclization to Cycloartenol: A specific cycloartenol synthase (CAS) within the Astragalus cells cyclizes 2,3-oxidosqualene to form the foundational cycloartenol skeleton.
Formation of the this compound Aglycone: The cycloartenol molecule then undergoes a series of regio- and stereospecific oxidation reactions. This process is catalyzed by a suite of cytochrome P450 enzymes unique to the Astragalus species, which hydroxylate the backbone at specific positions to create the specific aglycone precursor of this compound.
Sequential Glycosylation: Finally, a set of specific UGTs sequentially attaches sugar moieties to the hydroxyl groups of the aglycone. The order of sugar addition and the specific linkages are precisely controlled by the substrate specificity of the involved UGTs, ultimately leading to the final structure of this compound.
Table 3: Putative Biosynthetic Flowchart for this compound
| Step | Intermediate Compound | Enzymatic Process | Result |
| 1 | 2,3-Oxidosqualene | Cyclization (via Cycloartenol Synthase) | Cycloartenol |
| 2 | Cycloartenol | Multi-step Oxidation (via Cytochrome P450s) | Putative this compound Aglycone |
| 3 | Putative this compound Aglycone | Stepwise Glycosylation (via specific UGTs) | This compound |
Enzymatic Steps and Genetic Basis of Biosynthesis (Hypothetical or Preliminary Data)
While direct genetic and enzymatic data for this compound biosynthesis is not available, the molecular basis can be inferred from extensive research on other triterpenoid saponins. The biosynthesis is a genetically controlled process involving multiple gene families.
Oxidosqualene Cyclases (OSCs): The gene encoding cycloartenol synthase (CAS) is responsible for producing the initial skeleton. Plants often have multiple OSC genes, and identifying the specific CAS involved in this compound synthesis would require functional genomic studies within the source Astragalus species. mdpi.com
Cytochrome P450 Monooxygenases (P450s): The P450 superfamily is one of the largest gene families in plants and is responsible for the vast oxidative modifications that create diverse aglycones. mdpi.com The specific P450 genes responsible for tailoring the cycloartenol skeleton into the this compound aglycone are likely expressed coordinately.
UDP-Glycosyltransferases (UGTs): The genes encoding the UGTs that glycosylate the aglycone are the final step in the pathway. mdpi.com Identifying and characterizing these UGTs would be crucial to understanding the formation of the complete this compound molecule and could potentially allow for its biotechnological production. frontiersin.org
The discovery of the genes involved in this pathway would likely rely on transcriptomic analysis (e.g., RNA-seq) of Astragalus tissues actively producing this compound, combined with functional characterization of candidate genes in heterologous expression systems like yeast or Nicotiana benthamiana.
Table 4: Hypothetical Enzyme Classes and Genetic Basis for this compound Biosynthesis
| Enzyme Class | Function in Pathway | Genetic Basis |
| Cycloartenol Synthase (CAS) | Cyclizes 2,3-oxidosqualene to form the cycloartane skeleton. mdpi.com | A specific gene from the Oxidosqualene Cyclase (OSC) family. mdpi.com |
| Cytochrome P450s (P450) | Mediate regio- and stereospecific oxidation of the cycloartenol backbone to form the aglycone. frontiersin.orgmdpi.com | Multiple genes from the Cytochrome P450 superfamily. |
| UDP-Glycosyltransferases (UGTs) | Catalyze the sequential attachment of sugar moieties to the aglycone. frontiersin.orgmdpi.com | Multiple genes from the UGT superfamily, each specific for a sugar and linkage. mdpi.com |
Analytical Methodologies for Askendoside D Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of isolating askendoside D from complex matrices. The choice of chromatographic technique is pivotal in achieving the desired resolution and purity for subsequent analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation of this compound. The versatility of HPLC allows for the optimization of various parameters to achieve efficient separation. Key to this process is the selection of the stationary phase, mobile phase composition, and flow rate. Reversed-phase columns, such as C18, are frequently utilized, offering excellent separation based on the hydrophobicity of the analytes.
The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and water, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency for mass spectrometry detection. Gradient elution, where the mobile phase composition is varied over time, is commonly employed to resolve compounds with a wide range of polarities.
Table 1: Illustrative HPLC Parameters for this compound Separation
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UHPLC)
For enhanced resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) is the preferred method. UHPLC systems operate at significantly higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), leading to sharper peaks and improved separation efficiency. The principles of separation in UHPLC are similar to HPLC, but the optimized instrumentation allows for more rapid and sensitive analyses, which is particularly advantageous for high-throughput screening of samples containing this compound.
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a valuable preliminary tool for the rapid screening of extracts for the presence of this compound and for assessing the purity of isolated fractions. TLC is a cost-effective and straightforward technique that provides qualitative information. A suitable solvent system (mobile phase) is selected to achieve good separation of the compounds on a TLC plate coated with a stationary phase, such as silica gel. The separated compounds are then visualized under UV light or by staining with a specific reagent. The retention factor (Rf) value of this compound can be used for its initial identification.
Hyphenated Spectroscopic Detection Methods in Analytical Systems
To achieve sensitive and specific detection of this compound following chromatographic separation, hyphenated spectroscopic techniques are indispensable. These methods couple the separation power of chromatography with the identification capabilities of spectroscopy.
HPLC-UV/DAD (Diode Array Detection)
HPLC coupled with a UV/Vis Diode Array Detector (DAD) is a widely used method for the detection and quantification of this compound. This technique relies on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a UV spectrum for the eluting peak. This spectrum can serve as a characteristic fingerprint for this compound, aiding in its identification and purity assessment. For quantification, a calibration curve is typically constructed by plotting the peak area against the concentration of standard solutions of this compound at a specific wavelength of maximum absorbance.
HPLC-MS and LC-MS/MS for Sensitive Detection and Identification
For highly sensitive and specific detection and structural elucidation of this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard. Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound, allowing for the determination of its molecular weight with high accuracy.
In an LC-MS system, after separation by HPLC or UHPLC, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated and detected by the mass analyzer.
LC-MS/MS takes this a step further by enabling the fragmentation of selected ions. A precursor ion corresponding to the m/z of this compound is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. This fragmentation pattern is unique to the structure of this compound and provides invaluable information for its unambiguous identification, even in complex mixtures.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The use of these advanced analytical methodologies is fundamental to advancing the understanding of this compound, from its initial discovery in natural sources to its potential applications. The continuous development of these techniques promises even greater sensitivity and specificity in the future analysis of this intriguing compound.
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is paramount to remove interfering substances from the complex plant matrix and to concentrate the analyte for sensitive detection. In some cases, chemical derivatization is employed to improve the analytical characteristics of the target compound.
While specific extraction and clean-up procedures exclusively optimized for this compound are not extensively detailed in the literature, general methodologies for cycloartane (B1207475) saponins (B1172615) from Astragalus species provide a well-established framework. These procedures typically involve solvent extraction followed by various chromatographic clean-up steps.
The initial step involves extracting the dried and powdered plant material, often the roots, with a polar solvent. A common approach is exhaustive extraction with aqueous methanol (e.g., 80% MeOH) or ethanol pensoft.netnih.govmdpi.comscispace.com. Following extraction, the crude extract is concentrated and subjected to fractionation. This is often achieved through liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity mdpi.comscispace.com.
The saponin-rich fractions are then purified using a combination of column chromatography techniques. Solid-phase extraction (SPE) with C18 cartridges is also utilized for initial fractionation pensoft.net. The choice of stationary phase is critical for effective separation.
Table 1: Common Chromatographic Techniques for Cycloartane Saponin (B1150181) Purification
| Chromatographic Technique | Stationary Phase | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel | Separation based on polarity | mdpi.com |
| Column Chromatography | Diaion HP-20 | Separation of polar compounds | nih.gov |
| Column Chromatography | Reversed-Phase C18 | Separation of non-polar to moderately polar compounds | scispace.com |
| Column Chromatography | Sephadex LH-20 | Size exclusion and separation of polar compounds | mdpi.com |
| Flash Chromatography | Silica Gel | Rapid purification of fractions | nih.gov |
This multi-step process is designed to isolate individual saponins, including this compound, from a complex mixture of related compounds researchgate.net.
Triterpenoid (B12794562) saponins like this compound often exhibit poor sensitivity in common analytical detectors due to the lack of strong chromophores for UV detection and low ionization efficiency in mass spectrometry (MS) xjtu.edu.cn. Chemical derivatization can be a powerful strategy to overcome these limitations by introducing a functional group that enhances detectability xjtu.edu.cn.
For triterpenoids, derivatization typically targets the hydroxyl or carboxyl functional groups. While no studies specifically report the derivatization of this compound for quantitative analysis, general strategies for triterpenoids are applicable. These include:
Introduction of a UV-absorbing or Fluorescent Tag: Reagents such as acid chlorides and rhodamines can be reacted with the hydroxyl groups of the saponin. This enhances detection sensitivity in HPLC systems equipped with UV or fluorescence detectors xjtu.edu.cn.
Improving MS Ionization: Derivatization can introduce a permanently charged group or a group that is more easily ionized, thereby increasing the signal intensity in MS analysis.
Enhancing Chromatographic Separation: Modifying the polarity of the molecule through derivatization can improve its retention behavior and separation from other components on a given chromatographic column.
Derivatization for GC-MS: For analysis by gas chromatography, non-volatile compounds like saponins must be derivatized to increase their volatility. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers mdpi.com.
These strategies, though not documented specifically for this compound, represent potential avenues for enhancing its analytical performance xjtu.edu.cn.
Method Validation Parameters for this compound Analysis
The validation of an analytical method is essential to ensure its suitability for the intended purpose. It involves evaluating specific performance parameters to demonstrate that the method is reliable, accurate, and precise. Specific validation data for the analysis of this compound is not available in the reviewed literature. However, studies on other prominent cycloartane saponins from Astragalus, such as astragalosides I, II, and IV, provide representative examples of the validation parameters required.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
For analogous saponins, modern analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) can achieve low detection and quantification limits. For instance, validation studies for anthocyanin analysis using chromatographic methods have reported LODs in the range of 0.01–3.7 µg/mL and LOQs in the range of 0.03–8.5 µg/mL mdpi.com. A study on Camellia oleifera saponins using liquid chromatography reported an LOD of 0.06 mg/L and an LOQ of 0.2 mg/L nih.gov. These values indicate the high sensitivity of current methods for analyzing saponins.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements to each other. Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).
In a typical validation study for saponins, accuracy is determined by performing recovery experiments, where a known amount of the standard is spiked into a sample matrix. The percentage of the standard recovered is then calculated. For precision, a sample is analyzed multiple times on the same day and on different days. For example, in the analysis of Camellia oleifera saponins, the RSD for the precision test was 0.41%, and for the repeatability test, it was 0.22%, indicating high precision nih.gov. Validation studies for anthocyanin analysis have shown that RSD values for repeatability and intermediate precision are often below 10%, which is considered acceptable for routine analysis mdpi.com.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like HPLC and UHPLC, specificity is demonstrated by the ability to separate the analyte peak from other components, achieving baseline resolution. The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), greatly enhances specificity by monitoring unique precursor-to-product ion transitions for the analyte, which minimizes interference from co-eluting compounds nih.gov. For example, a UHPLC-PDA-QTOF-MS/MS method was developed for the determination of triterpene saponins, where both chromatographic retention time and specific mass fragmentation patterns were used to ensure positive identification and selectivity nih.gov.
In Vitro Pharmacological Investigations and Molecular Mechanisms
Anti-proliferative and Cytotoxic Activities in Cellular Models (In Vitro)
The ability of Askendoside D to inhibit cell growth and induce cell death has been explored in different cell lines, including endothelial and cancer cells.
Research on the Human Microvascular Endothelial Cell line (HMEC-1) is crucial for understanding the anti-angiogenic potential of compounds. Angiogenesis, the formation of new blood vessels, is a key process in tumor growth and metastasis. Several studies have investigated the anti-proliferative effects of various compounds on HMEC-1 cells. For instance, certain phloroglucinol (B13840) derivatives have demonstrated concentration-dependent inhibition of HMEC-1 cell proliferation. nih.gov Similarly, novel 3,4‐dihydrobenzo nih.govgoogleapis.comimidazo[1,2‐a] nih.govontosight.airesearchgate.nettriazine (BIT) derivatives also showed a concentration-dependent inhibition of proliferation against the HMVEC-d cell line, a similar human dermal microvascular endothelial cell line. d-nb.info While these studies establish the methodology and significance of assessing anti-proliferative activity in endothelial cells, specific data on this compound's direct effect on HMEC-1 proliferation is not extensively detailed in the provided search results. However, the context of these studies on similar cell lines suggests a potential avenue for future research into the anti-angiogenic properties of this compound.
Table 1: Examples of Anti-proliferative Activity on Endothelial Cells
| Compound/Class | Cell Line | Key Findings | Reference |
| Phloroglucinol derivatives (empetrifelixin A and D) | HMEC-1 | Concentration-dependent inhibition of cell proliferation with IC50 values of 6.5 ± 0.1 and 7.3 ± 0.4 μM, respectively. nih.gov | nih.gov |
| 3,4‐dihydrobenzo nih.govgoogleapis.comimidazo[1,2‐a] nih.govontosight.airesearchgate.nettriazine (BIT) derivatives | HMVEC-d | Concentration‐dependent proliferation inhibition. d-nb.info | d-nb.info |
This compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. ontosight.ai Saponins (B1172615), the class of compounds to which this compound belongs, are known for their cytotoxic effects. researchgate.net While specific IC50 values for this compound against a wide range of cancer cell lines are not available in the provided results, the general cytotoxic potential of triterpenoid (B12794562) saponins is acknowledged. ontosight.ai For comparison, other natural compounds have been extensively studied for their cytotoxic effects. For example, an Aglaia loheri Merr. derivative, AFD, showed strong cytotoxicity against the HCT116 human colorectal cancer cell line with an IC50 value of 1.13 ± 0.07 µg/mL. waocp.org Similarly, plumbagin, isolated from the Thai traditional herbal preparation Benjakul, exhibited high cytotoxic activity against the NCI-H1688 small cell lung cancer cell line with an IC50 value of 1.41 ± 0.01 μg/ml. nih.gov
Table 2: Examples of Cytotoxic Activity of Natural Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Aglaforbesin Derivative (AFD) | HCT116 (Human Colorectal Cancer) | 1.13 ± 0.07 µg/mL | waocp.org |
| Plumbagin | NCI-H1688 (Human Small Cell Lung Cancer) | 1.41 ± 0.01 μg/ml | nih.gov |
| 6-Shogaol | NCI-H1688 (Human Small Cell Lung Cancer) | 6.45 ± 0.19 μg/ml | nih.gov |
Immunomodulatory Effects (In Vitro)
The ability of a substance to modulate the immune system is a significant area of pharmacological research. This compound has been noted for its potential immunomodulatory effects. googleapis.com
Triterpenoid glycosides, such as those from Astragalus species which include askendosides, have been associated with immunostimulating activity. researchgate.net In vitro studies are essential to determine how these compounds affect various immune cells. For example, studies on other natural compounds have shown direct effects on immune cell proliferation and function. One study demonstrated that a substance referred to as C-Vx could trigger the proliferation of T and NK cells and enhance PHA-induced proliferation of CD8+ T cells and total NK cells. bezmialem.edu.tr This highlights the type of in vitro assays used to assess immunostimulatory potential.
This compound is suggested to have anti-inflammatory effects by potentially inhibiting the production of pro-inflammatory cytokines and enzymes. ontosight.ai The modulation of inflammatory markers is a key aspect of immunomodulatory activity. In vitro studies using cell cultures, often stimulated with agents like lipopolysaccharide (LPS), are standard models to investigate these effects. For instance, celastrol, a triterpenoid, when incorporated into dendrimers, was shown to suppress the LPS-mediated release of proinflammatory mediators like nitric oxide and IL-6 in microglial cells. nih.gov Similarly, vitamin D has been shown to down-regulate the transcriptional levels of pro-inflammatory cytokines IL-1β and TNF-α in THP-1 cells stimulated with the SARS-CoV-2 spike protein. mdpi.com These studies exemplify the mechanisms by which natural compounds can modulate inflammatory responses at the cellular level. The main pathways often implicated in inflammation include the NF-κB and MAPK pathways, which regulate the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. oncotarget.comnih.gov
Table 3: Examples of Modulation of Inflammatory Markers by Natural Compounds in Vitro
| Compound | Cell Line | Stimulant | Key Findings | Reference |
| Celastrol (in G4-OH dendrimer) | Microglial cells | LPS | Suppressed release of nitric oxide and IL-6. nih.gov | nih.gov |
| Vitamin D | THP-1 | SARS-CoV-2 spike protein | Down-regulated transcriptional levels of IL-1β and TNF-α. mdpi.com | mdpi.com |
| D(−)-salicin | LPS-induced inflammatory macrophages | LPS | Down-regulated TNF-α, IL-1β, and IL-6. nih.gov | nih.gov |
| 6-shogaol | LPS-induced rat astrocytes | LPS | Reduced levels of IL-1β and IL-6; down-regulation of iNOS and COX2. nih.gov | nih.gov |
Antiviral Properties in In Vitro Systems
The potential for natural compounds to combat viral infections is an area of active research. This compound has been cited among compounds with potential antiviral activity. researchgate.net In vitro antiviral assays are the first step in identifying and characterizing such properties. These assays typically involve infecting cell cultures with a virus and then treating the cells with the compound to determine if it can inhibit viral replication or other stages of the viral life cycle. For example, various plant extracts have been screened for their antiviral activity against Dengue and Chikungunya viruses. frontiersin.org Similarly, the synergistic antiviral activity of drugs like favipiravir (B1662787) and ivermectin against SARS-CoV-2 has been demonstrated in Vero E6 cells. frontierspartnerships.org Polyphenols are another class of natural compounds that have shown broad inhibitory activity against various viruses in vitro, often by targeting viral entry or replication processes. mdpi.com While the specific mechanisms and efficacy of this compound as an antiviral agent require more detailed investigation, its classification among potentially antiviral compounds warrants further study.
Evaluation in Specific Viral Models (if reported)
Currently, there are no published studies detailing the in vitro evaluation of this compound against any specific viruses. Typically, the antiviral activity of a compound is assessed using cell-based assays where host cells are infected with a specific virus and then treated with the compound. The efficacy is determined by measuring the inhibition of viral replication or cytopathic effects.
Neuroprotective Actions in Subcellular and Cellular Models (In Vitro)
There is no specific information available on the neuroprotective actions of this compound in in vitro models.
Effects on 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in Isolated Brain Synaptosomes
No research has been found that investigates the effects of this compound on 6-OHDA-induced neurotoxicity in isolated brain synaptosomes. Such studies would typically involve treating synaptosomes with the neurotoxin 6-OHDA to induce damage and then co-treating with the compound to assess its protective potential by measuring markers of synaptosomal viability.
Impact on Oxidative Stress in Isolated Brain Mitochondria and Microsomes (e.g., Lipid Peroxidation Models)
There are no reports on the impact of this compound on oxidative stress in isolated brain mitochondria and microsomes. Investigations in this area would generally involve inducing oxidative stress in these subcellular fractions and measuring markers like malondialdehyde (MDA) to quantify lipid peroxidation, to determine the compound's protective effects.
Antioxidant Mechanisms in Cellular and Biochemical Assays (In Vitro)
Specific data on the antioxidant mechanisms of this compound from in vitro assays are not present in the available literature.
Direct Radical Scavenging Assays
There is no published data on the direct radical scavenging activity of this compound. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are standard methods to determine the ability of a compound to neutralize free radicals directly.
Modulation of Cellular Redox Homeostasis Markers (e.g., GSH levels)
No studies have been found that report on the modulation of cellular redox homeostasis markers, such as glutathione (B108866) (GSH) levels, by this compound. A patent for a multi-herb composition for liver health, which includes plants that may contain this compound, mentions the modulation of GSH levels, but does not provide specific data for this compound itself. google.com Research in this area would typically involve treating cells with an oxidative stressor and measuring the levels of GSH with and without the presence of the compound to determine its effect on this key antioxidant.
Enzyme Inhibition Studies (In Vitro)
Following a comprehensive review of scientific literature, no specific studies detailing the direct inhibitory activity of this compound on human monoamine oxidase B (hMAO-B) were found. Research has been conducted on other saponins isolated from the Astragalus genus, which have shown weak to moderate hMAO-B inhibition. However, these findings have not been explicitly attributed to this compound, and therefore, no quantitative data such as IC₅₀ values or percentage inhibition for this specific compound can be reported.
Elucidation of Molecular Mechanisms of Action (In Vitro)
Detailed investigations into the specific molecular mechanisms of action for this compound are not extensively documented.
There is currently no available scientific evidence linking this compound to the modulation of the Nogo Receptor 1 (NgR1)/RhoA/ROCK2 signaling pathway. Research on this pathway is ongoing for various neurological and inflammatory conditions, but a direct connection to this compound has not been established in published studies.
The cytotoxic effects of this compound have been noted in the context of broader screenings of compounds from the Astragalus genus. One study included this compound in an evaluation of cytotoxicity against several human cancer cell lines, though the specific results for the compound were not detailed. researchgate.net Another report indicated that certain extracts from Astragalus act via a cytostatic (inhibiting cell growth) rather than a cytotoxic (cell-killing) or apoptosis-inducing mechanism. yok.gov.tr However, there is a lack of specific studies that focus on and quantify apoptosis induction as a direct cellular response to this compound exposure. Therefore, no data on the mechanisms of apoptosis, such as caspase activation or DNA fragmentation specifically caused by this compound, can be provided.
Comparative Research and Structure Activity Relationship Sar Hypotheses
Comparative Analysis with Other Cycloartane-Type Triterpene Glycosides from Astragalus
The chemical diversity of cycloartane-type triterpene glycosides within the Astragalus genus provides a valuable platform for comparative studies to understand the structural nuances that govern their biological activities. Askendoside D, a representative of this class, shares a common cycloartane (B1207475) skeleton with numerous other glycosides isolated from various Astragalus species, yet subtle variations in glycosylation patterns and aglycone hydroxylation lead to a spectrum of biological effects.
This compound belongs to a family of structurally related cycloartane-type triterpene glycosides that have been isolated from different species of the Astragalus genus. These analogues often share the same aglycone core but differ in the nature, number, and linkage of their sugar moieties, or have variations in the hydroxylation pattern of the aglycone itself.
A comparative analysis of this compound with its close structural analogues, such as Askendosides C, F, G, and Elongatoside, reveals key differences that are pivotal for understanding their structure-activity relationships.
This compound , isolated from Astragalus elongatus, is characterized by a cycloastragenol (B1669396) aglycone with a disaccharide unit, α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl, attached at the C-3 position and a single β-D-xylopyranosyl moiety at the C-6 position. semanticscholar.org
Elongatoside , also from Astragalus elongatus, is a monodesmosidic glycoside of cycloastragenol. It shares the same disaccharide unit at C-3 as this compound but lacks the xylose sugar at the C-6 position. semanticscholar.org
Askendoside G , another constituent of Astragalus elongatus, possesses the same disaccharide at C-3. However, its aglycone is a 3β,6α,16β,24(R),25-pentahydroxycycloartane, and it has a β-D-glucopyranosyl unit attached at the C-16 position. semanticscholar.org
Askendoside C , obtained from the roots of Astragalus taschkendicus, is a glycoside of 24R-cycloartane-3β,6α,16β,24,25-pentaol. Its sugar moiety at C-3 is an O-α-L-arabinopyranosyl-(1→2)-β-D-xylopyranoside.
Askendoside F , also isolated from Astragalus taschkendicus, is another structural analogue whose specific glycosylation and aglycone structure contribute to the diversity of this compound family.
These structural variations are summarized in the interactive data table below.
| Compound | Aglycone | Sugar Moiety at C-3 | Sugar Moiety at C-6 | Sugar Moiety at C-16 |
| This compound | Cycloastragenol | α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl | β-D-xylopyranosyl | None |
| Elongatoside | Cycloastragenol | α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl | None | None |
| Askendoside G | 3β,6α,16β,24(R),25-pentahydroxycycloartane | α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl | None | β-D-glucopyranosyl |
| Askendoside C | 24R-cycloartane-3β,6α,16β,24,25-pentaol | α-L-arabinopyranosyl-(1→2)-β-D-xylopyranoside | Not reported | Not reported |
| Askendoside F | Not specified in available results | Not specified in available results | Not specified in available results | Not specified in available results |
The structural diversity among this compound and its analogues translates into varied biological activity profiles. Comparative in vitro studies, particularly on the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) and neuroprotective effects, have begun to shed light on the functional consequences of their structural differences.
ICAM-1 Inhibition:
A study involving this compound, Askendoside G, and Elongatoside, all isolated from Astragalus elongatus, evaluated their ability to inhibit the expression of ICAM-1 in human microvascular endothelial cells (HMEC-1). semanticscholar.org The results of this comparative assay are detailed in the table below.
| Compound | Concentration | Inhibition of ICAM-1 Expression (%) |
| This compound | 50 µM | ~25% |
| Askendoside G | 50 µM | ~30% |
| Elongatoside | 50 µM | ~15% (weak activity) |
From this data, it is evident that both this compound and Askendoside G exhibit a more pronounced inhibitory effect on ICAM-1 expression compared to Elongatoside. semanticscholar.org This suggests that the presence of a sugar moiety at either the C-6 position (as in this compound) or the C-16 position (as in Askendoside G) enhances the compound's ability to interfere with ICAM-1 expression.
Neuroprotection:
While direct comparative studies on the neuroprotective effects of this compound and its specific analogues are limited, research on saponin (B1150181) mixtures and other purified cycloartane glycosides from Astragalus species provides valuable insights. For instance, saponin mixtures from Astragalus glycyphyllos, the source of Askendosides C and F, have demonstrated statistically significant, concentration-dependent neuroprotective and antioxidant effects in a 6-hydroxydopamine (6-OHDA)-induced oxidative stress model on isolated rat brain synaptosomes. These effects were comparable to those of silymarin, a known neuroprotective agent. Although the activity of the individual askendosides was not delineated in this study, it points to the potential neuroprotective capacity of this class of compounds.
Further research is necessary to isolate the specific contributions of this compound and its analogues to neuroprotection to establish a clear comparative profile.
Preliminary Structure-Activity Relationship (SAR) Hypotheses for this compound and Related Compounds
Based on the comparative structural and biological activity data, several preliminary structure-activity relationship (SAR) hypotheses can be formulated for this compound and its related cycloartane-type triterpene glycosides. These hypotheses provide a framework for understanding how specific structural features influence their biological functions, particularly in the context of ICAM-1 inhibition.
Glycosylation at C-6 and C-16 Enhances ICAM-1 Inhibition: The observation that this compound (with a xylose at C-6) and Askendoside G (with a glucose at C-16) exhibit greater ICAM-1 inhibitory activity than Elongatoside (which lacks a sugar at these positions) strongly suggests that glycosylation at these specific locations on the cycloartane skeleton is crucial for this biological effect. semanticscholar.org The presence of these sugar moieties may increase the molecule's affinity for its biological target or alter its physicochemical properties to favor interaction with cellular components involved in the ICAM-1 expression pathway.
The Nature of the Sugar Moiety May Influence Potency: While both C-6 and C-16 glycosylation appear to enhance activity, the specific type of sugar and its linkage could further modulate the potency. A detailed comparison of a wider range of analogues with different sugar units at these positions would be necessary to establish a more definitive relationship.
The Disaccharide at C-3 is a Common Feature for Activity: The presence of the α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl moiety at the C-3 position in all three compounds tested for ICAM-1 inhibition (this compound, Askendoside G, and Elongatoside) suggests that this particular disaccharide may be a fundamental requirement for this bioactivity, with further substitutions at other positions modulating the degree of inhibition.
These preliminary SAR hypotheses, derived from the available data, provide a solid foundation for future research aimed at the rational design of more potent and selective cycloartane-based inhibitors of ICAM-1 and potential neuroprotective agents. Further studies involving a broader array of synthetic and natural analogues are needed to refine these hypotheses and fully elucidate the complex structure-activity landscape of this promising class of natural products.
Future Directions in Askendoside D Research
Further Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
The biosynthesis of triterpenoid (B12794562) saponins (B1172615), such as askendoside D, is a complex, multi-step process originating from the isoprenoid pathway. ibcas.ac.cn While the general pathway for triterpenoids is understood to begin with the cyclization of 2,3-oxidosqualene, the specific enzymatic steps and regulatory networks that lead to the formation of the diverse array of saponins found in Astragalus are still being unraveled. ibcas.ac.cnfrontiersin.org
Future research must focus on identifying and characterizing the specific oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs) responsible for the synthesis of the this compound aglycone, cycloastragenol (B1669396), and its subsequent glycosylation. frontiersin.orgnih.gov The elucidation of these specific enzymes will be crucial. Transcriptome and genomic analyses of Astragalus species known to produce this compound can provide a roadmap for identifying candidate genes. ibcas.ac.cn Furthermore, understanding the regulatory mechanisms, including the role of transcription factors and the influence of environmental or developmental cues on gene expression, will be essential for a complete picture of how and why this compound is produced in the plant. tandfonline.combenthamdirect.com This knowledge is not only of fundamental scientific interest but also forms the basis for metabolic engineering approaches to enhance the production of this compound in its native plant or in heterologous systems.
Development of Advanced Analytical Standards and High-Throughput Detection Protocols
Reliable and robust analytical methods are fundamental to all aspects of natural product research, from initial discovery to clinical application. For this compound, the development of certified analytical standards is a prerequisite for accurate quantification in plant extracts and biological matrices. Currently, the analysis of saponins often relies on general chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comdlu.edu.vn
Future efforts should be directed towards establishing standardized and validated analytical protocols specifically for this compound. This includes the development of highly sensitive and selective methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for precise quantification. mdpi.com Moreover, the creation of high-throughput screening (HTS) platforms is necessary to efficiently screen large numbers of Astragalus germplasms or mutant libraries for high-yielding varieties of this compound. nih.govelsevier.com The application of techniques like thin-layer chromatography coupled with mass spectrometry could be adapted for rapid and cost-effective screening. nih.gov These advancements will be instrumental in quality control, pharmacokinetic studies, and exploring the natural diversity of this compound.
Exploration of Novel In Vitro Biological Activities and Deeper Mechanistic Understanding
Preliminary studies have indicated that this compound possesses several interesting biological activities. It has been described as a cardiac glycoside with high selectivity for cardiac Na+/K+-ATPase. nih.gov Additionally, it is reported to be an interferon inducer, suggesting antiviral and anticancer potential. nih.gov
Future in vitro research should aim to expand upon these initial findings and explore a wider range of biological activities. Given the known therapeutic properties of other Astragalus saponins, it would be pertinent to investigate the anti-inflammatory, immunomodulatory, and neuroprotective effects of this compound. tandfonline.comnih.gov
A critical aspect of future research will be to move beyond preliminary activity screening to a deeper mechanistic understanding. For its action as a cardiac glycoside, detailed enzymatic and cellular assays are needed to elucidate the molecular basis for its selectivity for the cardiac Na+/K+-ATPase. oup.com For its antiviral and anticancer activities, studies should focus on identifying the specific cellular pathways and molecular targets that are modulated by this compound. This could involve investigating its effects on key signaling pathways involved in cancer cell proliferation and survival, or its ability to interfere with viral replication cycles. nih.gov
| Potential In Vitro Research Areas for this compound |
| Expansion of Bioactivity Screening |
| Anti-inflammatory assays |
| Immunomodulatory effects on various immune cell types |
| Neuroprotective activity in models of neurodegenerative diseases |
| Mechanistic Studies |
| Elucidation of the binding site and inhibitory mechanism on cardiac Na+/K+-ATPase |
| Identification of signaling pathways affected in cancer cells |
| Investigation of the mechanism of interferon induction and antiviral action |
Chemoenzymatic Synthesis or Semisynthetic Derivatization for Bioactivity Optimization
The isolation of this compound from its natural sources can be challenging due to its complex structure and the presence of a mixture of related saponins. nih.gov Chemical synthesis of such complex glycosides is often a formidable task. thieme-connect.com Therefore, chemoenzymatic and semisynthetic approaches present promising avenues for both the production of this compound and the generation of novel analogues with improved bioactivity.
Future research in this area could involve the use of isolated biosynthetic enzymes, such as glycosyltransferases, to attach the specific sugar moieties to a chemically synthesized or readily available aglycone precursor. researchgate.net This chemoenzymatic strategy can provide a more controlled and efficient route to the final product.
Furthermore, semisynthetic derivatization of this compound or its aglycone, cycloastragenol, could lead to the creation of a library of related compounds. nih.gov By modifying the glycosylation pattern or making chemical alterations to the aglycone, it may be possible to enhance specific biological activities, improve pharmacokinetic properties, or reduce potential toxicity. nih.gov This approach has been successfully applied to other saponins to optimize their therapeutic potential.
Computational Modeling and Drug Discovery Applications for this compound and its Analogues
Computational modeling and bioinformatics are increasingly powerful tools in modern drug discovery and development. mdpi.com For this compound, these approaches can be applied to accelerate research and guide the development of new therapeutic agents.
Future research should employ molecular docking and molecular dynamics simulations to investigate the interaction of this compound with its putative biological targets, such as the Na+/K+-ATPase. nih.gov These studies can provide insights into the specific binding modes and the key structural features responsible for its activity and selectivity. This information is invaluable for the rational design of novel analogues with enhanced potency and target specificity.
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for the biological activity of this compound. This can then be used to screen virtual libraries of compounds to identify new potential drug candidates with similar activity profiles. Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development. acs.org The integration of these computational methods will be crucial in translating the initial discovery of this compound into tangible drug discovery applications.
Q & A
Q. What methodologies are recommended for isolating and purifying Askendoside D from plant sources?
this compound is typically isolated via column chromatography using silica gel and solvent systems like ethyl acetate/methanol/water. The compound’s polarity dictates the solvent gradient; for example, this compound was isolated using stepwise elution (e.g., 10:1:1 to 5:1:1 ethyl acetate/methanol/water ratios) to achieve purity . Post-isolation, techniques like preparative TLC or HPLC can refine purity. Yield optimization requires adjustments in solvent ratios and column load capacity.
Q. How is the structural elucidation of this compound performed?
Structural characterization combines spectroscopic methods:
- NMR : ¹H and ¹³C NMR identify cycloartane-type triterpene glycoside frameworks, including sugar moieties and aglycone configurations.
- Mass spectrometry : HRFAB-MS and ESI-MS confirm molecular weight (e.g., [M+H]+/[M−H]− ions) and glycosidic linkages.
- Optical rotation : Determines stereochemistry (e.g., D-configuration in sugar units) . Cross-referencing with databases (e.g., SciFinder) validates novel structures.
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Common assays include:
- Anti-inflammatory activity : ICAM-1 inhibition in TNF-α-stimulated HMEC-1 cells, measured via ELISA .
- Anti-proliferative effects : MTT assays on HMEC-1 cells, with IC50 calculations to quantify potency.
- Cytotoxicity : Parallel viability assays to distinguish therapeutic effects from general toxicity. Standardize cell passage numbers and serum concentrations to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies on this compound?
Contradictions often arise from:
- Cell model heterogeneity : Use isogenic cell lines and document passage numbers.
- Compound solubility : Pre-test solubility in DMSO/PBS and adjust concentrations to avoid precipitation artifacts.
- Assay timing : Optimize incubation periods (e.g., 24–72 hours for proliferation assays). Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and replicate across independent labs .
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
- Transcriptomic/proteomic profiling : RNA-seq or LC-MS/MS to identify pathways (e.g., NF-κB or MAPK) modulated by this compound.
- Knockdown/knockout models : CRISPR-Cas9-edited HMEC-1 cells to test gene-specific mechanisms.
- Dose-response and time-course studies : Establish causality between exposure duration and effect magnitude . Include vehicle controls and blinded analysis to reduce bias.
Q. How can structural analogs of this compound be synthesized to enhance bioactivity?
- Glycosylation modifications : Enzymatic or chemical synthesis to alter sugar moieties (e.g., replacing glucose with galactose).
- Aglycone engineering : Semi-synthetic derivatization of the cycloartane core to improve solubility or binding affinity. Use molecular docking to predict interactions with targets (e.g., ICAM-1 or TNF-α receptors) before synthesis .
Q. What statistical approaches are critical for validating this compound’s bioactivity in preclinical studies?
- Parametric tests : Student’s t-test for normally distributed data (e.g., viability assays).
- Non-parametric tests : Mann-Whitney U test for skewed datasets (e.g., cytokine levels).
- Multiple comparisons adjustment : Bonferroni correction to reduce Type I errors in multi-dose experiments. Report effect sizes and confidence intervals to contextualize significance .
Methodological Considerations
Q. How should researchers address variability in this compound’s biological activity across cell passages?
- Standardization : Use cells within a narrow passage range (e.g., passages 5–10) and document donor sources.
- Batch testing : Pre-screen multiple batches of this compound for consistency in solubility and purity.
- Inter-lab validation : Share protocols with collaborators to confirm reproducibility .
Q. What criteria define a robust dose range for in vitro studies on this compound?
- Pilot experiments : Test a broad range (e.g., 1–100 µM) to identify the linear response zone.
- IC50 alignment : Ensure doses span the IC50 value (e.g., 0.5×, 1×, and 2× IC50).
- Solvency limits : Avoid exceeding 0.1% DMSO to prevent solvent toxicity .
Data Presentation Guidelines
- Tables : Include columns for compound purity, yield, and bioactivity metrics (e.g., IC50, % inhibition).
- Figures : Use dose-response curves for anti-inflammatory effects and Western blots for pathway analysis.
- Supplemental data : Provide raw NMR spectra, chromatograms, and statistical outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
